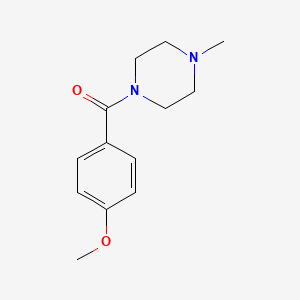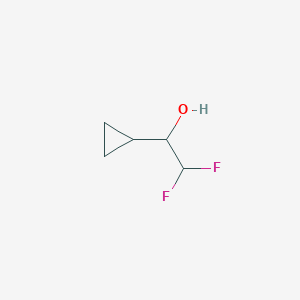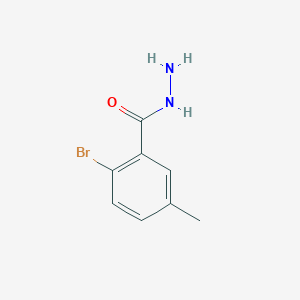
3-amino-1-(3-methylbutyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(3-methylbutyl)cyclohexan-1-ol (AMBCH) is an organic compound with a cyclohexane ring structure containing a nitrogen atom and a methylbutyl group. It is a common component of many pharmaceuticals, cosmetics, and industrial products. AMBCH has many important biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. Its mechanism of action is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways.
科学的研究の応用
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been studied extensively in scientific research. It has been used to study the mechanisms of drug action, as well as the biochemical and physiological effects of drugs on cells and organisms. It has also been used in the development of new drugs, as well as in the study of cell signaling pathways. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been used in the study of the metabolism of drugs and other compounds, as well as in the study of their pharmacokinetics.
作用機序
The exact mechanism of action of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is not yet fully understood. However, it is believed to involve the inhibition of certain enzymes, as well as the modulation of certain signaling pathways. For example, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have anti-oxidative and anti-cancer activities.
実験室実験の利点と制限
One of the main advantages of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol for lab experiments is its relatively low cost and ease of synthesis. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-amino-1-(3-methylbutyl)cyclohexan-1-ol in lab experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Furthermore, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects on cells and organisms.
将来の方向性
Given the potential of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol, there are many potential future directions for its research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to develop new drugs and therapeutic agents based on 3-amino-1-(3-methylbutyl)cyclohexan-1-ol. Furthermore, further research could be conducted to investigate its potential applications in the development of new cosmetics and industrial products. Finally, further research could be conducted to investigate its potential applications in the treatment of various diseases and conditions.
合成法
3-amino-1-(3-methylbutyl)cyclohexan-1-ol can be synthesized using several different methods. One common method involves the reaction of 3-amino-1-cyclohexanol with 3-methylbutyl bromide in the presence of a strong base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C. The reaction produces 3-amino-1-(3-methylbutyl)cyclohexan-1-ol and 3-methylbutyl bromide as the major by-products.
特性
IUPAC Name |
3-amino-1-(3-methylbutyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-7-11(13)6-3-4-10(12)8-11/h9-10,13H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQWSXGGPTOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCCC(C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylbutyl)cyclohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
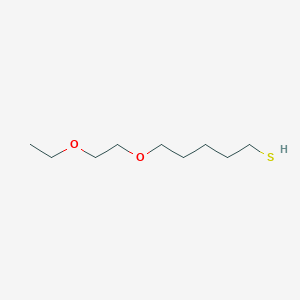
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
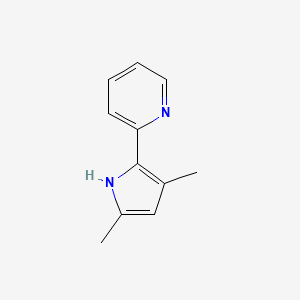
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)



![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)

